
Mefenamic acid glucuronide
Übersicht
Beschreibung
Mefenamic acid glucuronide is a metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, anti-inflammatory, and antipyretic properties . This compound is formed through the process of glucuronidation, where mefenamic acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mefenamic acid glucuronide is synthesized through the enzymatic process of glucuronidation. This involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mefenamic acid . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process is optimized for high yield and purity, often involving steps such as enzyme immobilization, controlled reaction conditions (pH, temperature), and downstream purification techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Mefenamic acid glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to mefenamic acid . It can also participate in transacylation reactions, where the acyl group is transferred to other nucleophiles .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Transacylation: This reaction can occur in the presence of nucleophiles like amino acids or proteins under physiological conditions.
Major Products:
Hydrolysis: Mefenamic acid and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Key Findings:
- Metabolism and Excretion: Mefenamic acid is rapidly absorbed and metabolized in the liver. Approximately 52% of a mefenamic acid dose is excreted in urine as glucuronides, indicating significant renal clearance . The pharmacokinetic profile shows that peak plasma levels can reach around 20 mcg/mL within a few hours post-administration .
- Kinetic Studies: Research has demonstrated that mefenamic acid exhibits Michaelis-Menten kinetics during glucuronidation, with varying intrinsic clearance rates depending on the enzyme isoform involved (UGT1A9 and UGT2B7) . This highlights the importance of understanding enzyme interactions for predicting drug behavior in different populations.
Toxicology
Research Insights:
- Protein Reactivity: Mefenamic acid glucuronide can form covalent adducts with proteins, raising concerns about potential nephrotoxicity and gastrointestinal toxicity associated with its reactive acyl-glucuronide metabolites . Studies have suggested that these metabolites may lead to adverse effects by binding irreversibly to plasma proteins, necessitating further investigation into their safety profiles.
- Inhibition Studies: Mefenamic acid has been shown to inhibit the glucuronidation of other compounds via UGT enzymes, indicating possible drug-drug interactions that could affect therapeutic outcomes .
Drug Development
Applications in Research:
- Improving Drug Profiles: Understanding the role of glucuronidation in drug metabolism can aid in designing new NSAIDs with enhanced pharmacokinetic properties. By exploring how this compound influences drug efficacy and safety, researchers can develop better therapeutic agents .
- Biomarker Discovery: The presence of this compound in biological fluids can serve as a biomarker for exposure to mefenamic acid. This application is particularly useful in clinical settings for monitoring therapeutic levels and potential toxicity .
Comparative Analysis with Other NSAID Glucuronides
Compound | Metabolism Type | Key Characteristics |
---|---|---|
This compound | Glucuronidation | Forms reactive acyl-glucuronides; significant renal clearance |
Ibuprofen Glucuronide | Glucuronidation | Similar pharmacokinetics; less reactive than MFA glucuronides |
Naproxen Glucuronide | Glucuronidation | Exhibits similar metabolic pathways; unique therapeutic effects |
This table illustrates how this compound compares with other NSAID metabolites. Its unique properties necessitate specific considerations in clinical applications.
Wirkmechanismus
Mefenamic acid glucuronide exerts its effects primarily through its parent compound, mefenamic acid. Mefenamic acid inhibits the cyclooxygenase enzymes COX-1 and COX-2, reducing the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The glucuronidation process enhances the solubility and excretion of mefenamic acid, thereby modulating its pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen Glucuronide: Another NSAID glucuronide with similar pharmacokinetic properties.
Naproxen Glucuronide: Exhibits similar metabolic pathways and therapeutic effects.
Uniqueness: Mefenamic acid glucuronide is unique due to its specific parent compound, mefenamic acid, which belongs to the fenamate class of NSAIDs. This class is known for its distinct chemical structure and specific therapeutic applications .
Biologische Aktivität
Mefenamic acid glucuronide (MFA-G) is a metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of MFA-G is crucial due to its implications in pharmacology, toxicology, and drug metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MFA-G, including its stability, reactivity, and potential clinical implications.
Overview of Mefenamic Acid and Its Metabolism
Mefenamic acid is primarily metabolized in the liver through phase I and phase II metabolic pathways. The phase II metabolism involves conjugation with glucuronic acid via the enzyme UDP-glucuronosyltransferase (UGT), resulting in the formation of several glucuronide metabolites, including MFA-G. The pharmacokinetics of mefenamic acid indicate that over 90% is bound to plasma proteins, and it has a volume of distribution of approximately 1.06 L/kg in healthy adults .
Stability of this compound
Studies have demonstrated that MFA-G exhibits significant stability under physiological conditions. The half-life of MFA-G at 37°C and pH 7.4 is approximately 16.5 hours, which is notably longer than many other acyl glucuronides . However, its stability decreases under alkaline conditions, where the half-life drops to about 5 hours at pH 8.0. This stability profile suggests that MFA-G may persist longer in biological systems compared to other metabolites.
Reactivity with Proteins
MFA-G is characterized by its ability to bind irreversibly to proteins, which raises concerns regarding potential toxicity. In vitro studies have shown that MFA-G can covalently modify human serum albumin and other cellular proteins . This irreversible binding occurs through a transacylation reaction where nucleophilic sites on proteins react with the carbonyl group of the acyl glucuronide, leading to the formation of drug-protein adducts. Such adducts may contribute to idiosyncratic drug reactions and nephrotoxicity associated with mefenamic acid use .
Biological Activity and Toxicological Implications
The biological activity of MFA-G extends beyond mere binding to proteins; it also involves interactions with various biomolecules. For instance, research indicates that MFA-G can transacylate amino acids and thiol-containing compounds like glutathione (GSH) and N-acetylcysteine (NAC) . These interactions highlight a potential mechanism for toxicity, as they may lead to oxidative stress or other adverse effects.
Case Studies
- Nephrotoxicity : Several case reports have linked mefenamic acid use to acute renal failure and tubulointerstitial nephritis. One proposed mechanism involves the formation of immune responses against drug-protein conjugates formed by MFA-G binding .
- Toxicity Profile : A study examining patients treated with mefenamic acid revealed elevated levels of reactive metabolites in serum samples, correlating with adverse reactions such as gastrointestinal disturbances and renal impairment .
Summary of Key Findings
Parameter | Value |
---|---|
Half-Life at pH 7.4 | 16.5 hours |
Half-Life at pH 8.0 | 5 hours |
Protein Binding | Irreversible binding observed |
Toxicological Concerns | Nephrotoxicity and potential for idiosyncratic reactions |
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIGOGKMFBIOR-CURYNPBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907958 | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-18-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEFENAMIC ACID GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mefenamic acid glucuronide interact with proteins, and what are the implications of this interaction?
A1: this compound, despite its relative stability at physiological pH [], has been shown to bind irreversibly to proteins. This binding was observed both in vitro with human serum albumin and in cultured cells expressing human UDP-glucuronosyltransferase UGT1*02 []. This irreversible binding to cellular proteins, particularly in renal tissues, is suggested as a potential mechanism for mefenamic acid-induced nephrotoxicity. The formation of mefenamic acid-protein adducts could trigger an immune response, leading to inflammation and tissue damage in the kidneys [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.